![molecular formula C11H18O5 B14369501 Propanedioic acid, oxo-, bis(2-methylpropyl) ester CAS No. 92778-43-3](/img/structure/B14369501.png)
Propanedioic acid, oxo-, bis(2-methylpropyl) ester
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Overview
Description
Propanedioic acid, oxo-, bis(2-methylpropyl) ester, also known as mesoxalic acid diisobutyl ester, is an organic compound with the molecular formula C₁₁H₁₈O₅ and a molecular weight of 230.2576 g/mol . This compound is characterized by its ester functional groups and is commonly used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, oxo-, bis(2-methylpropyl) ester typically involves the esterification of mesoxalic acid with isobutyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, oxo-, bis(2-methylpropyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield mesoxalic acid and isobutyl alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Mesoxalic acid and isobutyl alcohol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
Propanedioic acid, oxo-, bis(2-methylpropyl) ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of propanedioic acid, oxo-, bis(2-methylpropyl) ester involves its interaction with specific molecular targets and pathways. The ester functional groups can undergo hydrolysis, oxidation, and reduction reactions, leading to the formation of various products that exert biological and chemical effects . The compound’s reactivity is influenced by the presence of electron-withdrawing and electron-donating groups, which modulate its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
Malonic acid: A dicarboxylic acid with similar reactivity but different ester derivatives.
Diethyl malonate: An ester of malonic acid commonly used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid with applications in chemical research.
Uniqueness
Propanedioic acid, oxo-, bis(2-methylpropyl) ester is unique due to its specific ester functional groups and the presence of isobutyl moieties. These structural features confer distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
92778-43-3 |
---|---|
Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
bis(2-methylpropyl) 2-oxopropanedioate |
InChI |
InChI=1S/C11H18O5/c1-7(2)5-15-10(13)9(12)11(14)16-6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
KTQZIUYTZLTGJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(=O)C(=O)OCC(C)C |
Origin of Product |
United States |
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